(E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Molecular Structure
A key area of research involving compounds similar to (E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide focuses on the palladium-catalyzed direct alkenation of thiophenes and furans, highlighting the compound's potential in chemical synthesis through regioselective C–H bond functionalization. This process facilitates the production of mono-alkenylated products in good yields, primarily yielding (E)-isomers as major products (Zhao et al., 2009). Additionally, studies on compounds like N-(2-Furylcarbonyl)piperidine-1-carbothioamide reveal insights into their crystal structures, showcasing intermolecular hydrogen bonding that forms one-dimensional chains, which could be relevant for understanding the physical properties and reactivity of similar acrylamide derivatives (Duque et al., 2008).
Biomedical Applications
In the context of biomedical research, the application of compounds structurally related to this compound extends to the development of new diagnostic and therapeutic tools. Notably, PET imaging of microglia targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) involves a compound [(11C)CPPC] with a furan component, similar to the subject molecule, demonstrating its utility in noninvasively imaging neuroinflammation and microglial activity in neuropsychiatric disorders, including Alzheimer's and Parkinson's diseases (Horti et al., 2019). This highlights the potential for analogs of this compound in developing novel radiotracers for medical imaging.
Antiviral Research
Additionally, research into novel chemical compounds for the inhibition of SARS coronavirus helicase identified a molecule with structural similarities to the subject compound, showcasing its ability to suppress viral enzymatic activities without significant cytotoxicity. This suggests potential antiviral applications for related acrylamide derivatives (Lee et al., 2017).
Properties
IUPAC Name |
(E)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-17(4-3-16-2-1-11-24-16)19-12-14-5-8-20(9-6-14)18(22)15-7-10-23-13-15/h1-4,7,10-11,13-14H,5-6,8-9,12H2,(H,19,21)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDAWWDGJQEAAQ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.